molecular formula C10H8F3N3S2 B427752 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 345988-07-0

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B427752
CAS No.: 345988-07-0
M. Wt: 291.3g/mol
InChI Key: BZNBVLRJNRSLOA-UHFFFAOYSA-N
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Description

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a compound characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl moiety, which is further connected to a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 5-mercapto-1,3,4-thiadiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to disrupt DNA replication.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-1,3,4-thiadiazole: Used as a precursor for the synthesis of various thiadiazole derivatives.

    5-(4-Fluorobenzylthio)-1,3,4-thiadiazole-2-amine: Similar structure with a fluorobenzyl group instead of a trifluoromethylbenzyl group.

Uniqueness

5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets, potentially leading to improved efficacy in various applications.

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S2/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-16-15-8(14)18-9/h1-4H,5H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNBVLRJNRSLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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